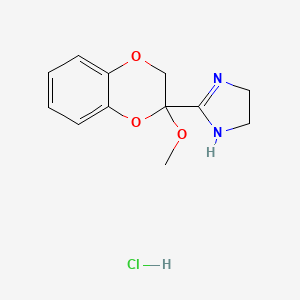

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de RX 821002 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent la formation du système cyclique benzodioxane et l'introduction ultérieure de la partie imidazoline. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée .

Méthodes de production industrielle

La production industrielle du chlorhydrate de RX 821002 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Cela comprend l'utilisation de réacteurs à grande échelle, de procédés en continu et de techniques de purification avancées pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de RX 821002 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier le cycle imidazoline.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle benzodioxane

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes du cycle benzodioxane, tandis que la réduction peut conduire à des dérivés imidazoline modifiés .

Applications de la recherche scientifique

Le chlorhydrate de RX 821002 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des récepteurs adrénergiques alpha-2.

Biologie : Employé dans la recherche sur les systèmes de neurotransmetteurs et la pharmacologie des récepteurs.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans les conditions impliquant les récepteurs adrénergiques alpha-2.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques et comme étalon dans les processus de contrôle qualité

Mécanisme d'action

Le chlorhydrate de RX 821002 exerce ses effets en se liant sélectivement et en antagonisant les récepteurs adrénergiques alpha-2, en particulier le sous-type alpha-2D. Ce blocage empêche l'action normale des catécholamines endogènes, conduisant à divers effets physiologiques. Les cibles moléculaires comprennent les récepteurs adrénergiques alpha-2, et les voies impliquées sont liées à l'inhibition de l'adénylate cyclase et à la modulation des niveaux d'adénosine monophosphate cyclique .

Applications De Recherche Scientifique

RX 821002 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of alpha-2 adrenergic receptors.

Biology: Employed in research on neurotransmitter systems and receptor pharmacology.

Medicine: Investigated for its potential therapeutic effects in conditions involving alpha-2 adrenergic receptors.

Industry: Utilized in the development of new pharmacological agents and as a standard in quality control processes

Mécanisme D'action

RX 821002 hydrochloride exerts its effects by selectively binding to and antagonizing the alpha-2 adrenergic receptors, particularly the alpha-2D subtype. This blockade prevents the normal action of endogenous catecholamines, leading to various physiological effects. The molecular targets include the alpha-2 adrenergic receptors, and the pathways involved are related to the inhibition of adenylate cyclase and modulation of cyclic adenosine monophosphate levels .

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorhydrate d'idazoxan

- Chlorhydrate d'efaroxan

- Chlorhydrate de yohimbine

- Chlorhydrate de propranolol

Unicité

Le chlorhydrate de RX 821002 est unique en raison de sa haute sélectivité pour le sous-type de récepteur adrénergique alpha-2D par rapport au sous-type alpha-2A. Cette sélectivité en fait un outil précieux pour distinguer les différents sous-types de récepteurs adrénergiques alpha-2 dans les études pharmacologiques .

Activité Biologique

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and an imidazole ring. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 270.7 g/mol. The presence of both methoxy and dioxin groups suggests potential interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The benzodioxin moiety is known for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. A study highlighted the antioxidant capacity of related benzodioxin derivatives, suggesting that this compound may also possess similar properties .

Hepatoprotective Effects

A notable area of investigation is the hepatoprotective activity of this compound. In vitro studies have shown that derivatives of benzodioxin can protect liver cells from damage induced by toxins. The mechanism is believed to involve the modulation of oxidative stress pathways and enhancement of cellular defense mechanisms .

Antimicrobial Activity

Preliminary studies have suggested that 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride exhibits antimicrobial properties against various pathogens. The imidazole ring is often associated with antifungal and antibacterial activities, which may contribute to the overall efficacy of this compound in combating microbial infections.

Anticancer Potential

The anticancer potential of benzodioxin derivatives has been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. This raises the possibility that 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride could also exhibit similar anticancer properties .

Data Table: Biological Activities Summary

Case Study 1: Hepatoprotective Activity

In a controlled study examining the hepatoprotective effects of benzodioxin derivatives, researchers administered varying doses to liver cell cultures exposed to acetaminophen-induced toxicity. Results indicated a dose-dependent reduction in cell death and oxidative stress markers, supporting the hypothesis that this compound can enhance liver cell viability under stress conditions.

Case Study 2: Antimicrobial Efficacy

A series of in vitro tests evaluated the antimicrobial efficacy of 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Propriétés

IUPAC Name |

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12;/h2-5H,6-8H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPOOMVZVWKSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474702 | |

| Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109544-45-8 | |

| Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-Methoxy-1,4-benzodioxanyl)]imidazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.